![molecular formula C12H19Cl2NO B5330871 [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as Clenbuterol hydrochloride, is a sympathomimetic drug that is commonly used in scientific research. It is a beta-2 adrenergic agonist that is known for its bronchodilatory and thermogenic effects. Clenbuterol hydrochloride is a white crystalline powder that is soluble in water and ethanol. In
作用机制
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride acts as a selective beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors in the body, which leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which then leads to the phosphorylation of various proteins. The activation of PKA by [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride leads to the activation of various physiological processes, such as thermogenesis, lipolysis, and bronchodilation.
Biochemical and Physiological Effects:
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has a number of biochemical and physiological effects. It has been shown to increase thermogenesis, which leads to an increase in metabolic rate and energy expenditure. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride also increases lipolysis, which leads to the breakdown of stored fat in the body. Additionally, [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has bronchodilatory effects, which makes it useful in the treatment of asthma and other respiratory conditions.
实验室实验的优点和局限性
One of the advantages of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its selectivity for beta-2 adrenergic receptors. This selectivity allows researchers to study the effects of beta-2 adrenergic stimulation on various physiological processes without the confounding effects of other adrenergic receptors. However, one of the limitations of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its potential for off-target effects. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have some affinity for beta-1 adrenergic receptors, which could lead to unwanted effects in some experiments.
未来方向
There are a number of future directions for research on [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One potential area of research is the effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride on skeletal muscle hypertrophy and atrophy. Another potential area of research is the development of more selective beta-2 adrenergic agonists that do not have off-target effects. Additionally, there is a need for more research on the long-term effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride use in humans.
合成方法
The synthesis of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-chloro-2,3-dimethylphenol with epichlorohydrin in the presence of a base to form 2-(4-chloro-2,3-dimethylphenoxy)propanol. This intermediate is then reacted with ethylenediamine in the presence of a reducing agent to form [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride.
科学研究应用
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride is commonly used in scientific research as a beta-2 adrenergic agonist. It is used to study the effects of beta-2 adrenergic stimulation on various physiological processes, such as thermogenesis, lipolysis, and bronchodilation. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has also been used to study the effects of beta-2 adrenergic agonists on skeletal muscle hypertrophy and atrophy.
属性
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-14-7-8-15-12-6-5-11(13)9(2)10(12)3;/h5-6,14H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCKDBPDULUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C=C1)Cl)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
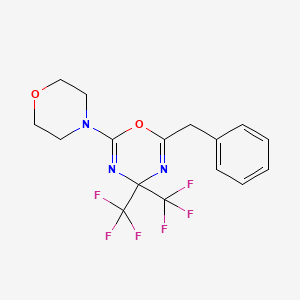
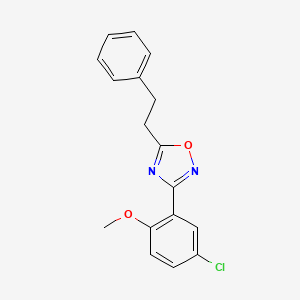
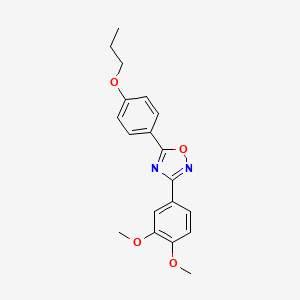
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)
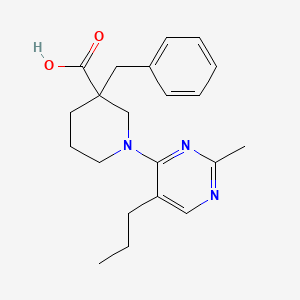
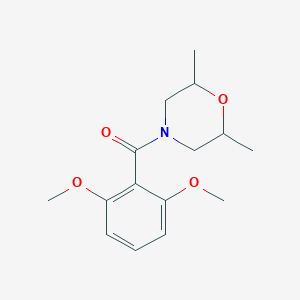
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)